

# Crystal Structure of 4-Methylbenzylamine Derivatives: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Methylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the crystal structures of various **4-Methylbenzylamine** derivatives. **4-Methylbenzylamine** and its derivatives are pivotal in medicinal chemistry and materials science due to their versatile biological activities and potential for forming diverse supramolecular architectures. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design, polymorphism studies, and the development of new materials with tailored properties.

This whitepaper summarizes key quantitative crystallographic data in structured tables for easy comparison, details the experimental protocols for synthesis and crystal structure determination, and presents logical relationships and experimental workflows through clear diagrams.

## Introduction

**4-Methylbenzylamine** serves as a versatile building block for a wide range of chemical compounds, including sulfonamides, organic salts, and Schiff bases. The presence of the methyl group on the benzyl ring influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, offering invaluable insights into conformation, configuration, and packing motifs. This data is instrumental in understanding structure-activity relationships (SAR) and designing novel molecules with desired functionalities.

## Crystal Structure Analysis of Selected 4-Methylbenzylamine Derivatives

This section presents a detailed crystallographic analysis of three representative **4-methylbenzylamine** derivatives: a sulfonamide, a nitrate salt, and a tetrachlorocadmate(II) salt.

### 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide

Sulfonamides are an important class of compounds with a broad spectrum of biological activities. The crystal structure of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide reveals key insights into its molecular conformation and intermolecular interactions.

Table 1: Crystallographic Data and Structure Refinement for 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide<sup>[1]</sup>

Parameter	Value
Empirical formula	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub> S
Formula weight	275.36
Temperature	173(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub>
Unit cell dimensions	a = 5.8658(2) Å, α = 90° b = 14.7852(5) Å, β = 98.363(2)° c = 8.1065(3) Å, γ = 90°
Volume	694.94(4) Å <sup>3</sup>
Z	2
Density (calculated)	1.315 Mg/m <sup>3</sup>
Absorption coefficient	0.224 mm <sup>-1</sup>
F(000)	292
Crystal size	0.25 x 0.15 x 0.10 mm <sup>3</sup>
Theta range for data collection	2.72 to 27.50°
Index ranges	-7 ≤ h ≤ 7, -19 ≤ k ≤ 19, -10 ≤ l ≤ 10
Reflections collected	10034
Independent reflections	3185 [R(int) = 0.027]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	3185 / 1 / 175
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I > 2σ(I)]	R1 = 0.029, wR2 = 0.073
R indices (all data)	R1 = 0.033, wR2 = 0.075

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Largest diff. peak and hole	0.28 and -0.23 e.Å <sup>-3</sup>
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Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide[1]

Bond	Length (Å)	Angle	Degree (°)
S(1)-O(1)	1.433(1)	O(1)-S(1)-O(2)	119.5(1)
S(1)-O(2)	1.435(1)	O(1)-S(1)-N(1)	107.2(1)
S(1)-N(1)	1.628(1)	O(2)-S(1)-N(1)	106.3(1)
S(1)-C(1)	1.761(2)	O(1)-S(1)-C(1)	108.5(1)
N(1)-C(8)	1.467(2)	O(2)-S(1)-C(1)	108.6(1)
N(1)-S(1)-C(1)	106.1(1)		
C(8)-N(1)-S(1)	118.2(1)		

## 4-Methylbenzylammonium Nitrate

Organic nitrate salts are of interest in materials science for their potential nonlinear optical (NLO) properties. The crystal structure of 4-Methylbenzylammonium nitrate is stabilized by a network of hydrogen bonds.

Table 3: Crystallographic Data and Structure Refinement for 4-Methylbenzylammonium Nitrate[2]

Parameter	Value
Empirical formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>
Formula weight	184.20
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 15.102(3) Å, α = 90° b = 5.814(1) Å, β = 99.78(3)° c = 10.491(2) Å, γ = 90°
Volume	907.5(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.347 Mg/m <sup>3</sup>
Absorption coefficient	0.880 mm <sup>-1</sup>
F(000)	392
Crystal size	0.30 x 0.25 x 0.20 mm <sup>3</sup>
Theta range for data collection	5.8 to 67.0°
Index ranges	-17 ≤ h ≤ 17, -6 ≤ k ≤ 6, -12 ≤ l ≤ 12
Reflections collected	5427
Independent reflections	1601 [R(int) = 0.045]
Completeness to theta = 67.000°	99.1 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1601 / 0 / 121
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I > 2σ(I)]	R1 = 0.041, wR2 = 0.108
R indices (all data)	R1 = 0.054, wR2 = 0.116

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Largest diff. peak and hole0.16 and -0.17 e.Å<sup>-3</sup>

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## Bis(4-methylbenzylammonium) Tetrachloridocadmate(II)

This inorganic-organic hybrid compound showcases the coordination of the 4-methylbenzylammonium cation with a metal-halide complex.

Table 4: Crystallographic Data and Structure Refinement for Bis(4-methylbenzylammonium) Tetrachloridocadmate(II)[[3](#)]

Parameter	Value
Empirical formula	C <sub>16</sub> H <sub>24</sub> CdCl <sub>4</sub> N <sub>2</sub>
Formula weight	526.58
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	Pnma
Unit cell dimensions	a = 10.721(2) Å, α = 90° b = 33.986(6) Å, β = 90° c = 5.326(1) Å, γ = 90°
Volume	1940.8(7) Å <sup>3</sup>
Z	4
Density (calculated)	1.803 Mg/m <sup>3</sup>
Absorption coefficient	1.868 mm <sup>-1</sup>
F(000)	1056
Crystal size	0.30 x 0.20 x 0.15 mm <sup>3</sup>
Theta range for data collection	2.1 to 25.0°
Index ranges	-12 ≤ h ≤ 12, -40 ≤ k ≤ 40, -6 ≤ l ≤ 6
Reflections collected	15876
Independent reflections	1705 [R(int) = 0.044]
Completeness to theta = 25.000°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1705 / 0 / 110
Goodness-of-fit on F <sup>2</sup>	1.04
Final R indices [I > 2σ(I)]	R1 = 0.029, wR2 = 0.068
R indices (all data)	R1 = 0.041, wR2 = 0.073

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Largest diff. peak and hole0.43 and -0.38 e.Å<sup>-3</sup>

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## Experimental Protocols

### Synthesis and Crystallization

- 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: This compound was synthesized by the dropwise addition of p-toluenesulfonyl chloride to a stirring mixture of **4-methylbenzylamine** and pyridine in degassed dichloromethane under a nitrogen atmosphere. The reaction was stirred at room temperature for 24 hours. After an acidic workup and extraction with dichloromethane, the crude product was recrystallized from hot ethanol to yield pale-yellow crystals.[1][4]
- 4-Methylbenzylammonium Nitrate: This salt was prepared by reacting **4-methylbenzylamine** with nitric acid in an aqueous solution. Good-quality single crystals were grown by the slow evaporation of the solvent at room temperature.[5]
- Bis(4-methylbenzylammonium) Tetrachloridocadmiate(II): This complex was synthesized by dissolving **4-methylbenzylamine** and cadmium(II) chloride in dilute hydrochloric acid. Slow evaporation of the resulting solution at room temperature over several days yielded crystals suitable for X-ray diffraction.[3]

## X-ray Diffraction Data Collection and Structure Refinement

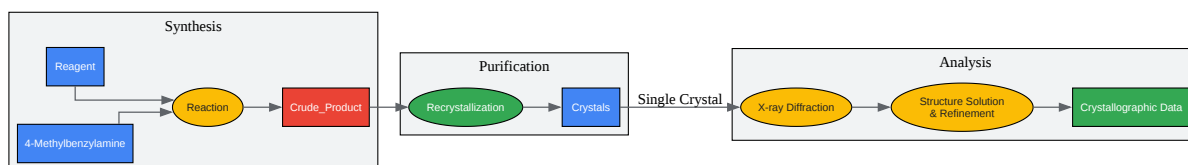
For all the presented derivatives, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a CCD area detector using graphite-monochromated MoK $\alpha$  ( $\lambda$  = 0.71073 Å) or CuK $\alpha$  ( $\lambda$  = 1.54184 Å) radiation. The data collection was typically performed at a controlled temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.

The collected diffraction data were processed to obtain integrated intensities, which were then corrected for Lorentz and polarization effects. An absorption correction was applied to minimize the effects of X-ray absorption by the crystal. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were either located in difference Fourier maps and refined isotropically or placed in calculated positions and refined using a riding model.



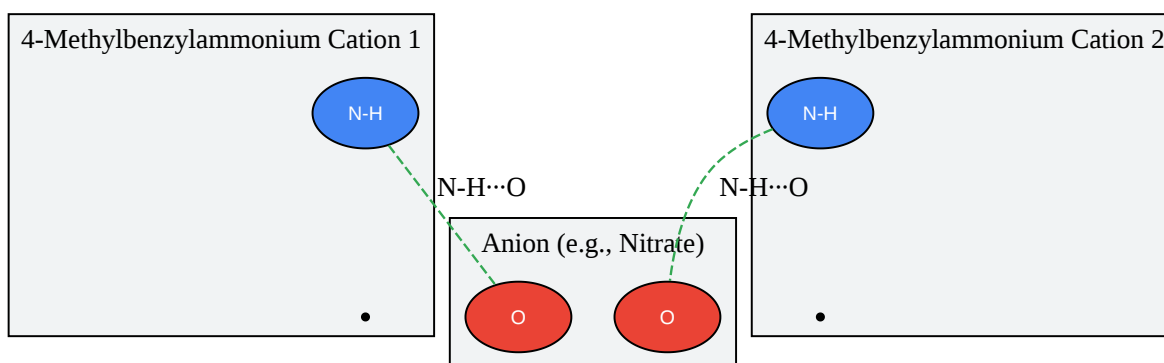
## Visualizations

The following diagrams illustrate the synthesis and experimental workflow for the characterization of **4-methylbenzylamine** derivatives.



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General workflow for synthesis and crystal structure determination.



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Schematic of hydrogen bonding in 4-methylbenzylammonium salts.

## Conclusion

This technical guide has provided a detailed overview of the crystal structures of several **4-methylbenzylamine** derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols provide practical guidance for researchers in the field. The visualization of synthetic workflows and intermolecular interactions further aids in the comprehension of the structural chemistry of these important compounds. The insights gained from these crystal structures are essential for the rational design of new **4-methylbenzylamine** derivatives with optimized properties for applications in drug discovery and materials science. Further research into a wider array of derivatives, particularly Schiff bases, will continue to expand our understanding of the rich structural landscape of this class of compounds.

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